3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol
Overview
Description
This compound features a pyrano-pyridine ring system, which makes it an intriguing scaffold for the development of novel drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol typically involves the formation of the pyrano-pyridine ring system through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dihydro-2H-pyran with suitable aldehydes or ketones in the presence of catalysts can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of laboratory procedures. This typically involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for developing novel drugs due to its unique ring system.
Catalysis: It is used in the synthesis of hybrid catalysts, including organocatalysts and metal catalysts, which facilitate one-pot multicomponent reactions.
Kinase Inhibitors: Structurally similar compounds have been explored as kinase inhibitors, highlighting the potential of this compound in drug discovery.
Green Chemistry: The compound is involved in eco-friendly synthesis methods, emphasizing atom-economic approaches for developing complex molecules.
Mechanism of Action
The mechanism by which 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol exerts its effects involves interactions with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed that the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ylmethanol
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylmethanol
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
Uniqueness
3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol is unique due to its specific ring system and the presence of a hydroxyl group, which can participate in various chemical reactions and interactions. This uniqueness makes it a valuable scaffold for drug development and other scientific applications.
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-8-4-7-2-1-3-12-9(7)5-10-8/h4-5,11H,1-3,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVCUSYHDODUGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NC=C2OC1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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